![molecular formula C8H13Cl2N3 B1457338 4-(Methylamino)benzene-1-carboximidamide dihydrochloride CAS No. 1421604-83-2](/img/structure/B1457338.png)
4-(Methylamino)benzene-1-carboximidamide dihydrochloride
Overview
Description
4-(Methylamino)benzene-1-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1421604-83-2 . It has a molecular weight of 222.12 . The IUPAC name for this compound is 4-(methylamino)benzenecarboximidamide dihydrochloride .
Molecular Structure Analysis
The InChI code for 4-(Methylamino)benzene-1-carboximidamide dihydrochloride is 1S/C8H11N3.2ClH/c1-11-7-4-2-6(3-5-7)8(9)10;;/h2-5,11H,1H3,(H3,9,10);2*1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Molecular Structure and Solid-State Interactions
Research into related benzene-1-carboximidamides reveals insights into the solid-state interactions and molecular structures of these compounds. Studies have demonstrated that these compounds display strong intramolecular N-H...N hydrogen bonding, which is crucial for understanding their chemical behavior and potential applications in materials science. The presence of additional intermolecular hydrogen bonds links the molecules into chains, double chains, or sheets, indicating potential uses in the development of new materials with specific structural properties (Boere et al., 2011).
Crystallization and Conformation
Investigations into the crystallization behaviors of benzene derivatives have highlighted the ability of these compounds to adopt specific folded conformations, a property that could be leveraged in crystal engineering and the design of pharmaceuticals. The study of a cyclic hexamer of 4-(methylamino)benzoic acid, for instance, showed that it adopts a folded conformation, which could inform the design of molecular assemblies with desired physical and chemical characteristics (Azumaya et al., 2003).
Photochemical and Photophysical Properties
Research into derivatives of benzene-1,2-diol and their interactions with light offers insights into potential applications in photophysics and photochemistry. The unique photophysical properties of these compounds, such as fluorescence effects influenced by molecular aggregation and charge transfer effects, could be applied in the development of new fluorescent materials or in the study of molecular dynamics under various conditions (Matwijczuk et al., 2018).
Polymer Science Applications
The synthesis and characterization of polymers containing benzene derivatives reveal their potential in creating materials with specific physical properties, such as high thermal stability and mechanical strength. For example, research on polyamide-imides containing pendent adamantyl groups has shown that these materials exhibit desirable properties such as high glass transition temperatures and stability, indicating potential applications in high-performance materials science (Liaw & Liaw, 2001).
Safety And Hazards
properties
IUPAC Name |
4-(methylamino)benzenecarboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-11-7-4-2-6(3-5-7)8(9)10;;/h2-5,11H,1H3,(H3,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXICAAXZJYWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)benzene-1-carboximidamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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